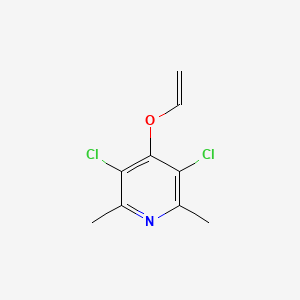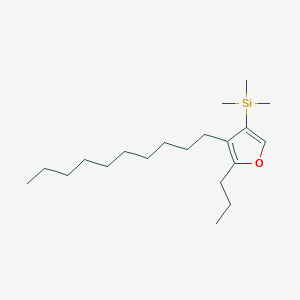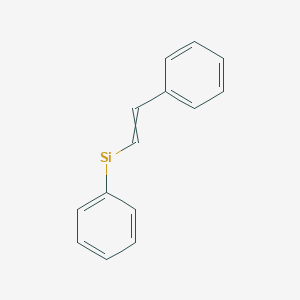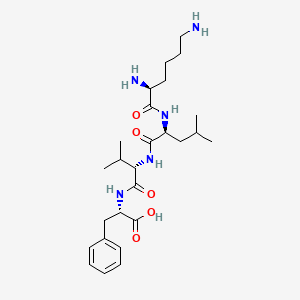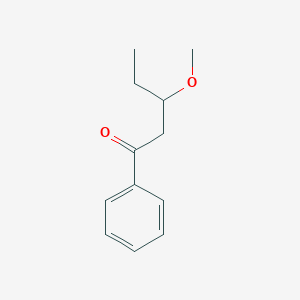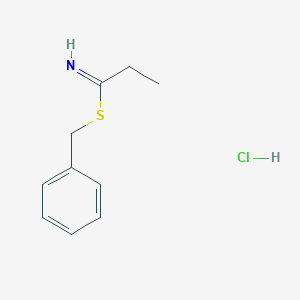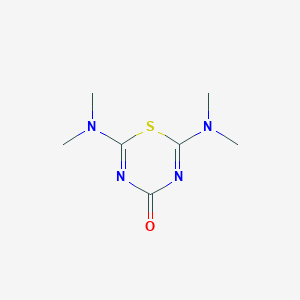
4H-1,3,5-Thiadiazin-4-one, 2,6-bis(dimethylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1,3,5-Thiadiazin-4-one, 2,6-bis(dimethylamino)- is a heterocyclic compound that belongs to the thiadiazine family This compound is characterized by a thiadiazine ring, which consists of three carbon atoms, one sulfur atom, and two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3,5-Thiadiazin-4-one, 2,6-bis(dimethylamino)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one with dimethylamine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as column chromatography and recrystallization ensures the removal of impurities.
化学反応の分析
Types of Reactions
4H-1,3,5-Thiadiazin-4-one, 2,6-bis(dimethylamino)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Oxidation and Reduction: The thiadiazine ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions such as Stille and Suzuki-Miyaura couplings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as THF and toluene. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazines, which can have different functional groups attached to the ring
科学的研究の応用
4H-1,3,5-Thiadiazin-4-one, 2,6-bis(dimethylamino)- has several scientific research applications, including:
Medicinal Chemistry: The compound has been investigated for its potential as an ATP-competitive kinase inhibitor, showing promise in the development of selective kinase inhibitors for therapeutic use.
Materials Science: The compound and its derivatives have been studied for their electronic properties, making them potential candidates for use in organic photovoltaics and other electronic devices.
Biological Research: The compound’s ability to interact with specific molecular targets makes it useful in studying various biological pathways and mechanisms.
作用機序
The mechanism of action of 4H-1,3,5-Thiadiazin-4-one, 2,6-bis(dimethylamino)- involves its interaction with specific molecular targets. For example, as a kinase inhibitor, the compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways, leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
Similar compounds to 4H-1,3,5-Thiadiazin-4-one, 2,6-bis(dimethylamino)- include:
- 3,5-Dichloro-4H-1,2,6-thiadiazin-4-one
- 3,5-Bis(4-dodecylthiophen-2-yl)-4H-1,2,6-thiadiazin-4-one
- 2-tert-Butylimino-3-isopropyl-5-phenyl-4H-1,3,5-thiadiazin-4-one
Uniqueness
The uniqueness of 4H-1,3,5-Thiadiazin-4-one, 2,6-bis(dimethylamino)- lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of dimethylamino groups enhances its solubility and ability to participate in various chemical reactions, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
135704-50-6 |
|---|---|
分子式 |
C7H12N4OS |
分子量 |
200.26 g/mol |
IUPAC名 |
2,6-bis(dimethylamino)-1,3,5-thiadiazin-4-one |
InChI |
InChI=1S/C7H12N4OS/c1-10(2)6-8-5(12)9-7(13-6)11(3)4/h1-4H3 |
InChIキー |
HLXZTOSDZPXPOZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC(=O)N=C(S1)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


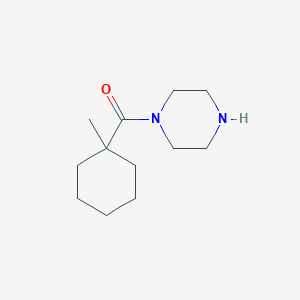
![{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane](/img/structure/B14275523.png)
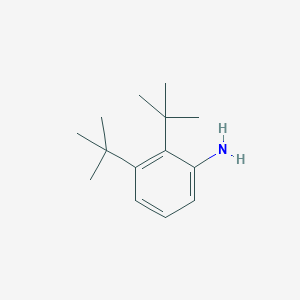
![{[2-(Benzyloxy)-1-phenoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14275550.png)
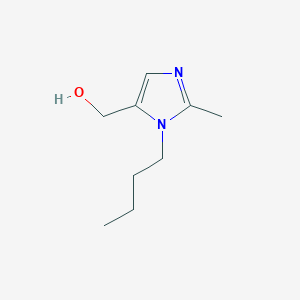
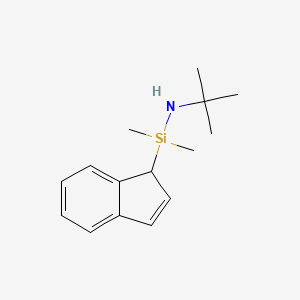
![6-[({2-[Bis(2-hydroxyethyl)amino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14275562.png)

